

The Structural Elucidation and Application of Fmoc-Lys-OH: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-Lys-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and application of N α -(9-Fluorenylmethyloxycarbonyl)-L-lysine (**Fmoc-Lys-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document will detail its chemical architecture, relevant physicochemical properties, and standard experimental protocols for its use in the synthesis of peptides, a cornerstone of modern drug discovery and development.

Core Structure of Fmoc-Lys-OH

Fmoc-Lys-OH is a derivative of the essential amino acid L-lysine, where the alpha-amino group (N α) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.^{[1][2]} This strategic protection prevents unwanted reactions at the N-terminus during peptide chain elongation. The epsilon-amino group (N ϵ) of the lysine side chain remains free, allowing for potential post-synthesis modifications or the synthesis of branched peptides.

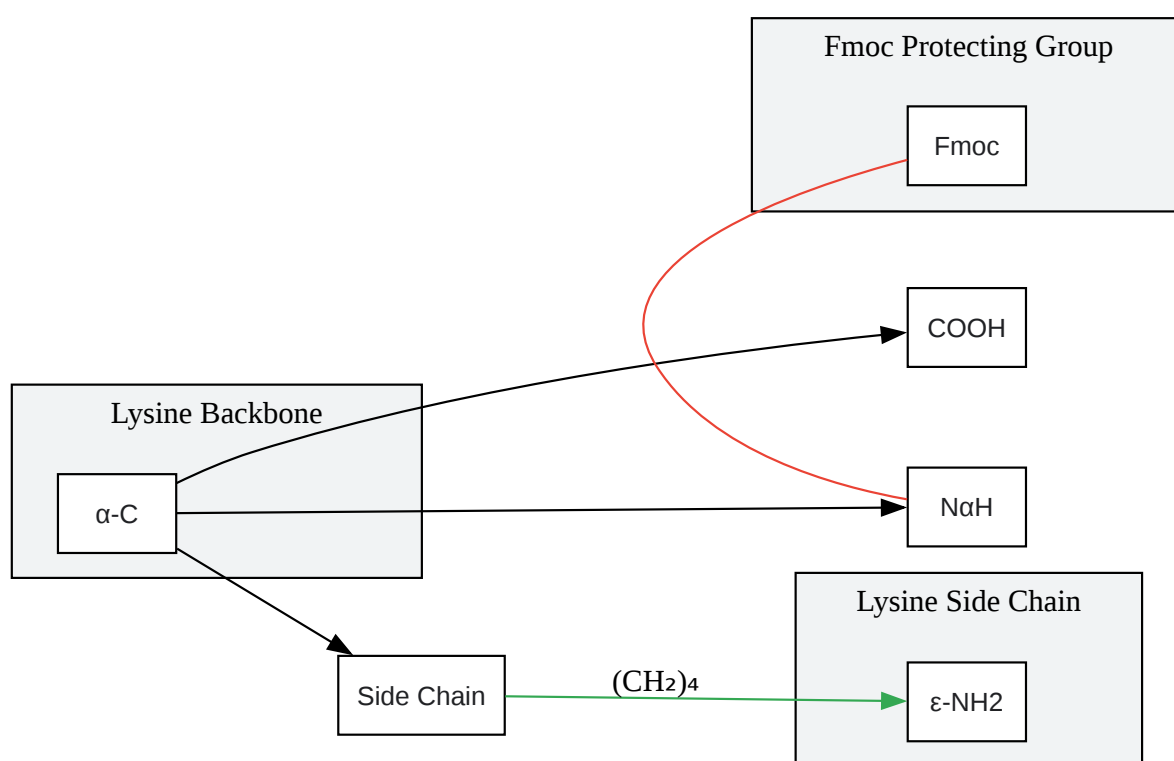
The molecule consists of three primary components:

- **L-lysine:** An amino acid characterized by a chiral alpha-carbon, a carboxylic acid group, and a side chain terminating in a primary amine.
- **Fmoc Group:** A bulky, base-labile protecting group attached to the alpha-amino group. Its removal under mild basic conditions is a key feature of Fmoc-based SPPS.^{[1][3]}

- Carboxylic Acid (-OH): The C-terminal functional group of the amino acid, which participates in the formation of the first peptide bond, typically by coupling to a resin-bound amino acid or a linker.

The IUPAC name for **Fmoc-Lys-OH** is (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid.[4]

Chemical Structure Diagram



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Caption: Chemical structure of **Fmoc-Lys-OH**.

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for **Fmoc-Lys-OH**.

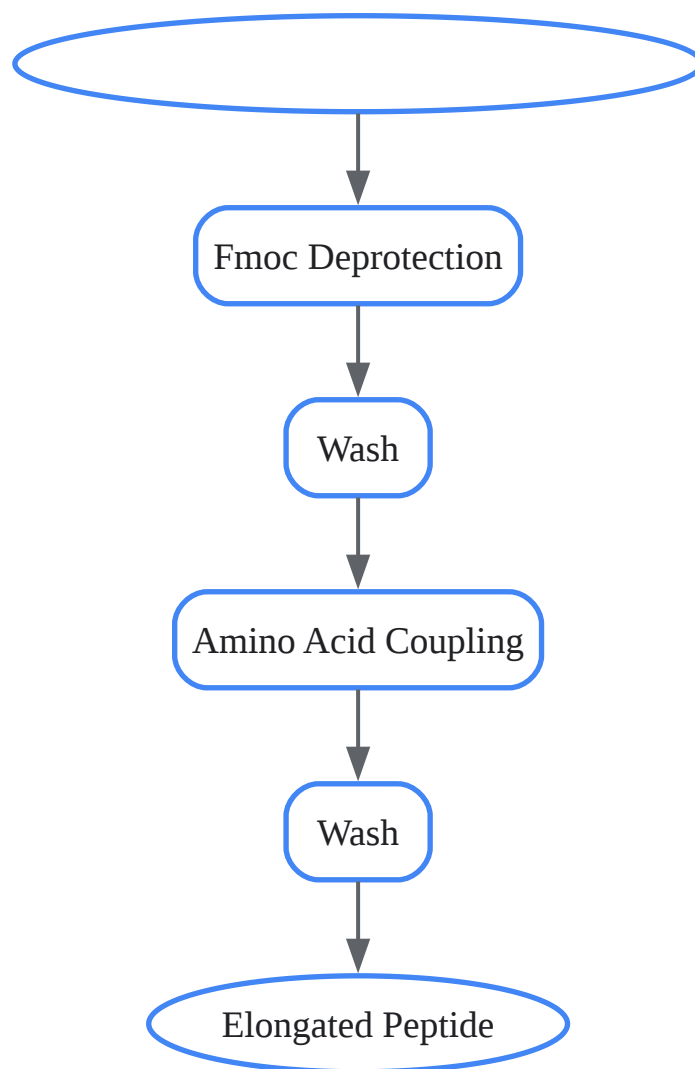
Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₄	[2][5]
Molecular Weight	368.43 g/mol	[2]
CAS Number	105047-45-8	[2][5]
Appearance	White to off-white crystalline solid or powder	[6][7]
Purity (HPLC)	≥98.0%	[8]
Melting Point	~190 °C	[6]
Optical Rotation	[α] _D ²¹ = -10 ± 2.5° (c=1 in DMF)	[6]
Solubility	Soluble in organic solvents such as DMSO, DCM, and DMF.	[5][9][10]
Storage Temperature	2-8°C	[6][8]

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys-OH is a fundamental reagent in Fmoc-based SPPS. The following sections provide detailed methodologies for its incorporation into a growing peptide chain.

Workflow for a Single Coupling Cycle

The addition of an amino acid in Fmoc-SPPS follows a cyclical process of deprotection, coupling, and washing.



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Caption: General workflow for one cycle of solid-phase peptide synthesis.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the resin-bound peptide is essential to expose the amine for the next coupling reaction.

Protocol:

- Swell the peptide-resin in N,N-dimethylformamide (DMF).
- Treat the resin with a 20% (v/v) solution of piperidine in DMF.[3][5]

- Agitate the mixture at room temperature for 5-20 minutes. The reaction progress can be monitored by UV spectrophotometry by detecting the release of the dibenzofulvene-piperidine adduct.[3]
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

Reagent	Concentration	Time
Piperidine in DMF	20-30% (v/v)	5-20 min

Peptide Coupling

Following deprotection, the next Fmoc-protected amino acid, in this case, **Fmoc-Lys-OH**, is coupled to the newly exposed N-terminal amine.

Protocol:

- Dissolve **Fmoc-Lys-OH** and a coupling agent (e.g., HBTU, HATU) in DMF.
- Add an activating base, such as N,N-diisopropylethylamine (DIPEA), to the solution.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Allow the reaction to proceed at room temperature for 1-2 hours. Coupling efficiency can be monitored using a qualitative ninhydrin (Kaiser) test.
- After the reaction is complete, drain the coupling solution.
- Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

Reagent	Molar Excess (relative to resin capacity)
Fmoc-Amino Acid	2-5 equivalents
Coupling Agent (e.g., HBTU)	2-5 equivalents
Base (e.g., DIPEA)	4-10 equivalents

Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed. For a peptide synthesized with **Fmoc-Lys-OH** where the epsilon-amino group is unprotected, this step primarily involves cleavage from the resin. If a side-chain protected lysine like Fmoc-Lys(Boc)-OH was used, this step would also remove the Boc group.[\[11\]](#)[\[12\]](#)

Protocol:

- Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers to prevent side reactions. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[\[1\]](#)[\[2\]](#)
- Add the cleavage cocktail to the peptide-resin and incubate at room temperature for 2-3 hours with occasional agitation.[\[4\]](#)
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
- Collect the precipitated peptide by centrifugation and wash it with cold ether.
- Dry the crude peptide under vacuum. The peptide can then be purified by high-performance liquid chromatography (HPLC).

Reagent	Composition	Time
Cleavage Cocktail	95% TFA, 2.5% H ₂ O, 2.5% TIS	2-3 hours

This guide provides a foundational understanding of the structure and utilization of **Fmoc-Lys-OH** in peptide synthesis. The provided protocols are standard procedures and may require optimization based on the specific peptide sequence and scale of the synthesis.

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